2-Hydroxy-N1,N4-dimethylterephthalamide
Description
2-Hydroxy-N1,N4-dimethylterephthalamide is a terephthalamide derivative characterized by hydroxyl (-OH) and methyl (-CH₃) substituents on its aromatic and amide nitrogen atoms, respectively. Its molecular structure (C₁₂H₁₆N₂O₃) features a central terephthalic acid backbone with two methyl groups attached to the amide nitrogens and a hydroxyl group at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(14)6-3-4-7(8(13)5-6)10(15)12-2/h3-5,13H,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
IFEUBYNZQYRKRB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N4-dimethylterephthalamide typically involves the reaction of terephthalic acid with dimethylamine and a hydroxy-containing reagent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N1,N4-dimethylterephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-N1,N4-dimethylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N1,N4-dimethylterephthalamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
Physicochemical and Functional Properties
Hydrophilicity : The hydroxyl group in this compound likely enhances water solubility compared to the thiol-containing analog, which may exhibit stronger intermolecular interactions (e.g., disulfide bonds).
Reactivity : Thiol (-SH) groups in the analog enable redox-responsive behavior, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or metal coordination.
Steric Effects : Both compounds share N1,N4-methylation, which reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl carbamates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
